1-(1-Aminopropyl)-4-phenylpiperazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

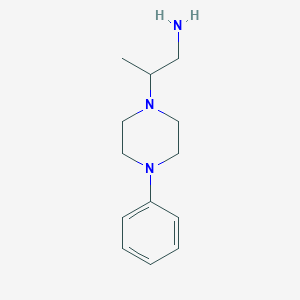

2-(4-Phenylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings and has various applications in medicinal chemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been identified as a valuable candidate in the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia. Specifically, studies indicate that 2-(4-Phenylpiperazin-1-yl)propan-1-amine can influence serotonin receptor activity, which is crucial for mood regulation.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and potential applications of 2-(4-Phenylpiperazin-1-yl)propan-1-amine:

- Neurotransmitter Modulation : Research has demonstrated that compounds structurally related to 2-(4-Phenylpiperazin-1-yl)propan-1-amine exhibit varying degrees of activity on neurotransmitter systems. For instance, analogs have been developed that show enhanced selectivity for D3 receptors over D2 receptors, indicating the potential for targeted therapies in neurological disorders .

- Structure-Activity Relationship Studies : Extended structure-activity relationship studies have revealed that modifications to the piperazine ring can significantly affect the binding affinity and selectivity of these compounds towards dopamine receptors. This knowledge is crucial for designing more effective therapeutic agents .

Wirkmechanismus

Target of Action

The primary target of 2-(4-Phenylpiperazin-1-yl)propan-1-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .

Mode of Action

2-(4-Phenylpiperazin-1-yl)propan-1-amine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, 2-(4-Phenylpiperazin-1-yl)propan-1-amine affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. The increased availability of acetylcholine enhances cognitive functions, as cholinergic neurotransmitters play an important role in learning and memory .

Result of Action

The inhibition of AChE by 2-(4-Phenylpiperazin-1-yl)propan-1-amine results in an increase in acetylcholine levels. This increase can temporarily relieve symptoms and reduce memory impairment in conditions like Alzheimer’s disease, where a low level of acetylcholine is associated with memory and cognitive impairment .

Biochemische Analyse

Biochemical Properties

It is known that this compound has a solid physical state, a predicted melting point of 110.96° C, a predicted boiling point of 344.2° C at 760 mmHg, a predicted density of 1.1 g/cm 3, and a predicted refractive index of n 20D 1.56 .

Cellular Effects

It is known that derivatives of this compound have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system .

Molecular Mechanism

It is known that derivatives of this compound have shown inhibitory activity against AChE, suggesting that they may interact with this enzyme at the molecular level .

Temporal Effects in Laboratory Settings

It is known that this compound has a solid physical state and can be stored at room temperature .

Vorbereitungsmethoden

The synthesis of 2-(4-Phenylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-phenylpiperazine with 3-chloropropan-1-amine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.

Analyse Chemischer Reaktionen

2-(4-Phenylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

2-(4-Phenylpiperazin-1-yl)propan-1-amine can be compared with other similar compounds, such as:

4-Phenylpiperazine: This compound is a simpler derivative of piperazine and serves as a precursor in the synthesis of more complex molecules.

1-(2-Phenylethyl)piperazine: This compound has a similar structure but with a different substitution pattern, leading to variations in its pharmacological properties.

2-(4-Benzylpiperazin-1-yl)ethanamine: This compound has a benzyl group instead of a phenyl group, which can affect its binding affinity and activity at various receptors.

The uniqueness of 2-(4-Phenylpiperazin-1-yl)propan-1-amine lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry research.

Biologische Aktivität

2-(4-Phenylpiperazin-1-yl)propan-1-amine, a compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol, exhibits significant biological activity primarily through its interactions with neurotransmitter systems. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a 4-phenylpiperazinyl substituent, which is crucial for its biological functions. The structural attributes enhance its ability to modulate neurotransmitter systems and interact with various receptors in the nervous system.

1. Neurotransmitter Modulation

Research indicates that 2-(4-Phenylpiperazin-1-yl)propan-1-amine plays a role in modulating neurotransmitter signaling pathways, particularly those involving serotonin and dopamine receptors. Its unique structure allows for enhanced interaction with these receptors, making it a candidate for therapeutic applications targeting mood disorders and other neuropsychiatric conditions.

2. Anticonvulsant Activity

A study evaluated various derivatives of phenylpiperazine, including 2-(4-Phenylpiperazin-1-yl)propan-1-amine, for their anticonvulsant properties. The results indicated that certain derivatives exhibited significant protection in animal models against seizures induced by maximal electroshock (MES). Notably, the compound demonstrated delayed onset of action but maintained prolonged anticonvulsant effects .

Synthesis Methods

The synthesis of 2-(4-Phenylpiperazin-1-yl)propan-1-amine can be achieved through several methods, including:

- Alkylation Reactions : Utilizing appropriate alkylating agents with phenylpiperazine.

- Coupling Reactions : Combining piperazine derivatives with propanamine under controlled conditions to ensure high yield and purity.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methylphenyl)piperazine | Methyl group on phenyl ring | Neurotransmitter modulation |

| 2-(4-Methoxyphenyl)piperazine | Methoxy group on phenyl ring | Antidepressant properties |

| 3-(4-Chlorophenyl)piperazine | Chlorine substituent on phenyl ring | Antipsychotic effects |

| 2-(4-Phenylpiperazin-1-yl)propan-1-amine | Unique combination enhancing receptor interaction | Mood disorder treatment potential |

The table highlights the structural diversity among piperazine derivatives and their respective biological activities. The specific combination of features in 2-(4-Phenylpiperazin-1-yl)propan-1-amine distinguishes it from other compounds, particularly in its modulation of serotonin receptor activity.

Study on Antichlamydial Activity

In a separate investigation focused on the antichlamydial activity of piperazine derivatives, it was found that modifications to the phenylpiperazine moiety could enhance selectivity against pathogens like Chlamydia. Although this study did not directly test 2-(4-Phenylpiperazin-1-yl)propan-1-amine, it underscores the potential for structural modifications to yield compounds with targeted biological activities .

Anticonvulsant Efficacy Assessment

In animal model studies assessing anticonvulsant efficacy, the compound showed varying degrees of activity depending on its lipophilicity and receptor affinity. Higher lipophilicity correlated with delayed but sustained anticonvulsant effects, suggesting that pharmacokinetic properties significantly influence therapeutic outcomes .

Eigenschaften

IUPAC Name |

2-(4-phenylpiperazin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-12(11-14)15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMULKARZNWVBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.